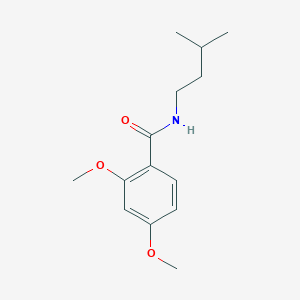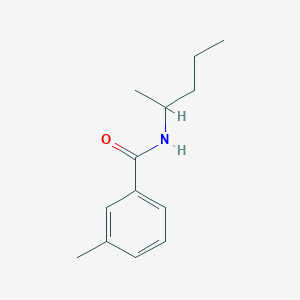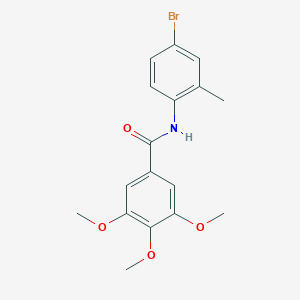
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, also known as Br-MMB, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating various physiological and behavioral processes in the brain. Br-MMB has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide is a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide leads to the activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, which ultimately lead to the modulation of various physiological and behavioral processes in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has been shown to induce a range of biochemical and physiological effects in animal models, including alterations in mood, cognition, perception, and behavior. It has been shown to induce hallucinations, altered states of consciousness, and changes in sensory perception, as well as alterations in mood and anxiety levels. N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has several advantages for use in scientific research, including its high potency and selectivity for the 5-HT2A receptor, as well as its ability to induce specific and reproducible effects in animal models. However, N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide also has several limitations, including its potential for inducing adverse effects such as hyperthermia, seizures, and cardiovascular effects, as well as its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, including the development of new analogs with improved pharmacological properties, the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, and the development of new therapeutic agents based on the pharmacological properties of N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide, as well as its potential for inducing adverse effects in animal models.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 4-bromo-2-methylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by reduction and purification steps. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and behavioral processes. It has been shown to induce hallucinations and altered states of consciousness in animal models, which has led to its use as a tool for studying the neural mechanisms underlying these phenomena. N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide has also been used to investigate the role of the 5-HT2A receptor in regulating mood, cognition, and perception, as well as in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
Molekularformel |
C17H18BrNO4 |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) |
InChI-Schlüssel |
UEMURQZIFGWMEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)


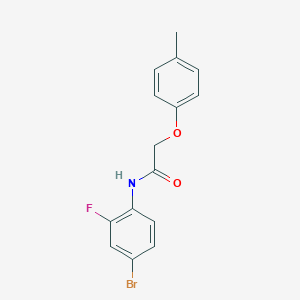
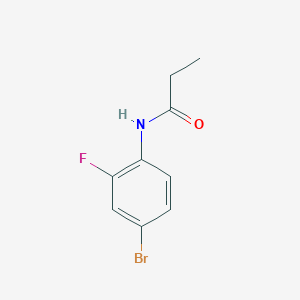
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
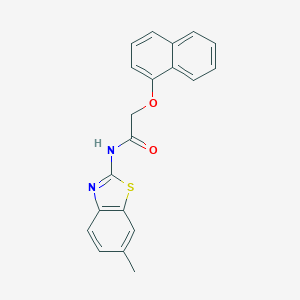
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
